4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKODBEBGWALPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-fluorobenzenethiol with appropriate diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the fluorophenyl groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation. For instance:
- Cell Viability Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and U2OS cells, with GI50 values around 0.70 μM .
- Mechanism of Action: The anticancer activity is believed to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression by targeting specific molecular pathways .
Antibacterial Effects
The sulfonamide group present in the thiadiazole structure is known for its antibacterial properties:
- Inhibition of Bacterial Growth: Compounds similar to 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole have shown effectiveness against a range of bacterial strains, making them candidates for further development as antibacterial agents .
Other Pharmacological Activities
Beyond anticancer and antibacterial properties, this compound exhibits various other biological activities:
- Enzyme Inhibition: The compound has been noted for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neuropharmacology.
- Anticonvulsant Activity: Some derivatives have been evaluated for their anticonvulsant effects in animal models, showing promising results .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Isostructural Halogen-Substituted Analogues
Compounds 4 (4-(4-chlorophenyl) variant) and 5 (4-(4-fluorophenyl) variant) from , and 5 serve as critical comparators. These thiazole derivatives share nearly identical crystal structures (triclinic, P 1̄ symmetry) but differ in halogen substituents (Cl vs. F). Despite minor adjustments in crystal packing to accommodate halogen size differences, their molecular conformations remain similar. This isostructurality highlights the robustness of the core framework but underscores how halogen electronegativity and van der Waals radii influence intermolecular interactions, which could affect solubility or binding in biological systems .
Key Insight : Halogen substitution (F vs. Cl) preserves structural integrity but may modulate physicochemical properties, such as melting points or lattice energies, critical for material design .
Thiazole-Based Hybrids with Bioactive Substituents
Compounds 31a and 31b () are thiazole hybrids with fluorophenyl and triazole substituents. Unlike the target compound’s 1,2,3-thiadiazole core, these feature a thiazole ring but share fluorophenyl groups. These hybrids demonstrate inhibitory activity against cyclooxygenase (COX-1/COX-2), emphasizing the role of fluorinated aryl groups in enzyme interaction.
Key Insight : Heterocyclic core variation (thiadiazole vs. thiazole) impacts electronic distribution and bioactivity, even with identical substituents.
Sulfur-Containing Derivatives: Sulfanyl vs. Sulfonyl Groups
and describe 1,2,3-thiadiazoles with sulfonyl (e.g., 5-(ethylsulfonyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole) or sulfinyl groups. The target compound’s sulfanyl group (–S–) is less electron-withdrawing than sulfonyl (–SO₂–), which may reduce oxidative stability but enhance nucleophilic reactivity. For instance, sulfonyl derivatives are often utilized in medicinal chemistry for their metabolic stability, whereas sulfanyl groups might favor reversible interactions in enzyme inhibition .
Key Insight : Sulfur oxidation state significantly influences reactivity and pharmacokinetic profiles.
Antituberculosis and Anticancer Thiadiazoles
Compound 22 (), a 1,3,4-thiadiazole derivative with 4-fluorophenyl and phenylamino groups, exhibits potent antituberculosis activity (Mycobacterium tuberculosis H37Rv). In contrast, Schiff base thiadiazoles () show selective anticancer activity (e.g., IC₅₀ = 1.28 μg/mL against MCF7 breast cancer cells). The target compound’s 1,2,3-thiadiazole core and sulfanyl linkage may offer unique binding modes compared to 1,3,4-thiadiazoles, which have been more extensively studied for antimicrobial applications .
Key Insight : Thiadiazole regioisomerism (1,2,3 vs. 1,3,4) and substituent positioning critically determine biological target specificity.
Triazole and Oxadiazole Analogues
and describe triazole and oxadiazole derivatives with fluorophenyl substituents. For example, 3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole shares a sulfanyl group but employs a triazole core. Such compounds often target kinases or inflammatory pathways, differing from thiadiazoles’ typical applications.
Key Insight : Core heterocycle choice (triazole, oxadiazole, thiadiazole) tailors compounds for distinct therapeutic pathways.
Data Table: Structural and Functional Comparison
Biological Activity
4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole can be represented as follows:
This structure includes two fluorophenyl groups and a thiadiazole core, contributing to its unique properties and biological activities.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain thiadiazoles possess potent antifungal properties, making them potential candidates for developing new antifungal agents .
Anticancer Activity
Thiadiazoles have been investigated for their anticancer potential. In vitro studies demonstrated that derivatives of thiadiazoles can induce apoptosis in cancer cell lines. For example, compounds similar to 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole have shown cytotoxic effects on MCF7 breast cancer cells while exhibiting lower toxicity towards normal cells . This selective toxicity is crucial for developing effective cancer therapies.
The mechanisms through which thiadiazoles exert their biological effects are varied and include:
- Inhibition of Enzymatic Activity : Some thiadiazoles inhibit key enzymes involved in cellular processes, leading to disrupted cell function and death.
- Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), which contribute to apoptosis in cancer cells.
- Interference with Cellular Signaling : Thiadiazoles may modulate signaling pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 16 µg/mL for both strains, indicating strong antimicrobial potential .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of thiadiazole derivatives, the compound was tested against various cancer cell lines. The results showed a dose-dependent decrease in cell viability in MCF7 cells with an IC50 value of 12 µM after 48 hours of treatment. Notably, the compound demonstrated minimal cytotoxicity towards normal fibroblast cells at similar concentrations .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with a thiosemicarbazide precursor functionalized with fluorophenyl groups. React with appropriate sulfanylating agents (e.g., 4-fluorothiophenol) under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Adjust reaction time based on intermediate formation .
- Step 3 : Purify the crude product via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency. Microwave-assisted synthesis may reduce reaction time .
Q. Which analytical techniques are most effective for confirming the structure and purity of this thiadiazole derivative?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns and aromatic protons. For example, the thiadiazole ring protons typically appear as singlets at δ 7.5–8.5 ppm .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C-S stretch at ~650 cm⁻¹, C-F stretch at ~1220 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected molecular ion [M+H]⁺ for C₁₂H₈F₂N₂S₂: 294.0 .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) .
Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with normal cell lines (e.g., HEK-293) for selectivity .
- Enzyme Inhibition : Test inhibition of acetylcholinesterase (AChE) or carbonic anhydrase (CA) isoforms via Ellman’s method or stopped-flow CO₂ hydration assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
- Methodology :
- Derivatization : Synthesize analogs with variations in substituents (e.g., replacing fluorine with chlorine or methyl groups) or heterocyclic cores (e.g., triazole instead of thiadiazole) .
- Computational Modeling : Apply QSAR models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. Use molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., M. tuberculosis H37Rv enoyl-ACP reductase) .
- Bioassay Correlation : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends. For example, electron-withdrawing groups (e.g., -F) enhance antimicrobial potency .
Q. What strategies resolve contradictions in biological data across different studies for this compound?
- Methodology :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize solvent or aggregation artifacts .
- Orthogonal Validation : Confirm antimicrobial results using both MIC assays and time-kill kinetics. Cross-validate cytotoxicity via flow cytometry (Annexin V/PI staining) .
- Meta-Analysis : Use multivariate statistics (e.g., PCA) to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to predict bioavailability, BBB permeability, and CYP450 interactions. Prioritize analogs with optimal Lipinski’s Rule of Five compliance .
- Molecular Dynamics (MD) : Simulate binding stability to plasma proteins (e.g., albumin) to assess half-life. Optimize substituents to reduce protein binding .
- Metabolite Prediction : Apply GLORYx or Meteor Nexus to identify metabolic hotspots (e.g., sulfanyl group oxidation) and design metabolically stable analogs .
Q. What are the challenges in scaling up the synthesis without compromising yield or purity?
- Methodology :
- Process Optimization : Transition from batch to continuous flow reactors to improve heat/mass transfer. Use in-line IR or PAT tools for real-time monitoring .
- Byproduct Management : Identify side products (e.g., disulfides) via LC-MS and adjust stoichiometry (e.g., excess thiol reagent) to suppress their formation .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems. Catalyze reactions with recyclable Amberlyst-15 resin .
Q. How do spectroscopic anomalies (e.g., dual fluorescence) impact bioactivity interpretation?
- Methodology :
- Conformational Analysis : Use fluorescence spectroscopy (λₑₓ = 350 nm) to detect aggregation-induced emission (AIE) or solvent-dependent tautomerism .
- Biological Relevance : Compare bioactivity in aqueous vs. organic media. For example, dual fluorescence in aqueous buffers may indicate membrane disruption mechanisms .
- Advanced Techniques : Apply time-resolved fluorescence to distinguish between monomeric and aggregated states in cellular environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
